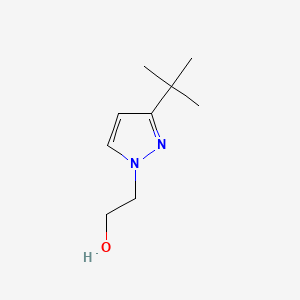

3-T-Butyl-1-(2-hydroxyethyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-tert-butylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)8-4-5-11(10-8)6-7-12/h4-5,12H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOFWWFXTWVQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681977 | |

| Record name | 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-70-9 | |

| Record name | 1H-Pyrazole-1-ethanol, 3-(1,1-dimethylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mass spectrometry of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole

Analytical Characterization of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole: A Mass Spectrometry Guide

Executive Summary

This technical guide details the mass spectrometric behavior of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole (CAS: 68692-99-9 / Generic Analogues), a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.

The presence of a bulky lipophilic tert-butyl group at position 3 and a polar hydroxyethyl tail at position 1 creates a unique ionization profile. This guide synthesizes mechanistic fragmentation logic with practical LC-MS/GC-MS protocols to assist analytical scientists in structural confirmation and impurity profiling.

Physicochemical Profile & Ionization Strategy

The molecule (

| Property | Value | Mass Spec Implication |

| Molecular Weight | 168.24 g/mol | EI Parent: |

| LogP | ~1.8 (Predicted) | Suitable for Reverse Phase (C18) chromatography. |

| pKa (Conj. Acid) | ~2.5 - 3.0 | Requires acidic mobile phase (pH < 3) for efficient ESI+ ionization. |

| Key Moieties | tert-Butyl, Hydroxyethyl | Dominant fragmentation drivers (Methyl loss, Water loss). |

Ionization Mode Selection

-

LC-MS (ESI+): The preferred method for purity analysis and pharmacokinetic (PK) studies. The basic pyrazole nitrogen accepts a proton readily.

-

GC-MS (EI): Recommended for structural elucidation. The hard ionization energy (70 eV) induces informative fragmentation in the alkyl side chains.

Fragmentation Mechanisms (EI & ESI)

The fragmentation of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole is governed by the stability of the resulting carbocations.

A. Electron Impact (EI) – 70 eV

In EI, the molecular ion (

-

-Cleavage (t-Butyl Group): The most dominant pathway is the loss of a methyl radical (

-

McLafferty-like Rearrangement: The hydroxyethyl chain can undergo rearrangement, eliminating formaldehyde (

) or ethylene oxide equivalents, though simple bond fission is more common. -

Dehydration: Loss of water (

, 18 Da) from the hydroxyethyl tail yields

B. Electrospray Ionization (ESI+) – CID MS/MS

In Collision-Induced Dissociation (CID), the protonated precursor (

-

Dehydration (

): The hydroxyl group is easily protonated and eliminated as water, generating a peak at -

Loss of Isobutene (

): At higher collision energies, the tert-butyl group eliminates isobutene (

Visualized Fragmentation Pathway

Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-tert-butyl-1-(2-hydroxyethyl)pyrazole showing parallel losses of water and isobutene.

Experimental Protocols

To ensure reproducibility, the following protocols are designed to separate the target analyte from potential regioisomers (e.g., 5-tert-butyl isomer).

Method A: High-Performance Liquid Chromatography (LC-MS)

-

System: Agilent 1290 Infinity II or Waters Acquity UPLC.

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm). Reasoning: Core-shell technology provides high resolution for structural isomers.

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

MS Source (ESI):

-

Gas Temp: 350°C

-

Nebulizer: 45 psi

-

Capillary Voltage: 3500 V

-

Method B: Impurity Profiling (Regioisomer Distinction)

A common synthetic impurity is 5-tert-butyl-1-(2-hydroxyethyl)pyrazole . While MS spectra are nearly identical, the 5-tert-butyl isomer experiences "steric clash" between the bulky t-butyl group and the N-hydroxyethyl group.

-

Result: The 5-isomer is more sterically strained and typically elutes earlier than the 3-isomer on C18 columns due to a slightly larger effective hydrated radius and reduced planar interaction with the stationary phase.

Analytical Workflow Logic

The following diagram illustrates the decision matrix for analyzing this compound, ensuring data integrity from sample prep to spectral interpretation.

Caption: Analytical workflow for separating and identifying the target pyrazole from synthetic byproducts.

References

-

Alkylation of Pyrazoles & Regioselectivity

-

Fragmentation of t-Butyl Groups

-

General Pyrazole Mass Spectrometry

-

LC-MS Method Development for N-Heterocycles

- Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles.

- Source: Analytical and Bioanalytical Chemistry (Springer).

-

URL:[Link]

Sources

Physical and Chemical Properties of Pyrazole Derivatives: A Technical Guide

Executive Summary

Pyrazole (1,2-diazole) derivatives represent a privileged scaffold in medicinal chemistry and advanced materials science.[1][2] Unlike their 1,3-isomer (imidazole), pyrazoles exhibit unique distinct physicochemical properties driven by the adjacency of their nitrogen atoms. This guide dissects the structural dynamics, synthetic pathways, and reactivity profiles of pyrazoles, providing a rigorous framework for their application in high-affinity ligand design and pharmacophore optimization.

Structural Fundamentals: The Tautomeric Equilibrium

The defining characteristic of N-unsubstituted pyrazoles is annular tautomerism . This is not merely a structural curiosity but a critical determinant of ligand-protein binding affinity. In solution, the proton oscillates between N1 and N2, creating a dynamic equilibrium that complicates NMR analysis and crystal engineering.

Mechanistic Insight

The equilibrium is governed by the electronic nature of substituents at positions C3 and C5.[3]

-

Electron-Withdrawing Groups (EWGs): Stabilize the tautomer where the substituent is at position 3 (remote from the NH proton) to minimize repulsion.

-

Electron-Donating Groups (EDGs): Often favor the 5-substituted tautomer due to hydrogen bond stabilization or steric factors, though solvent polarity plays a massive role.

Why this matters: In drug design, a protein binding pocket may select a specific tautomer. If the energy penalty to desolvate and freeze the "wrong" tautomer is too high, potency is lost.

Visualization of Tautomeric Shift

The following diagram illustrates the proton migration and the resulting change in substituent numbering (3- vs 5-position), which is a common source of confusion in nomenclature.

Figure 1: Annular tautomerism in pyrazoles. Note that a substituent fixed at Carbon-3 in one tautomer becomes Carbon-5 in the other upon proton migration.

Physicochemical Profile

The pyrazole ring is amphoteric, capable of acting as both a weak acid and a weak base.[4] This dual nature allows for modulation of solubility and bioavailability through pH adjustment.

Acid-Base Properties

-

Basicity (pKa ~ 2.5): The pyridine-like N2 nitrogen has a lone pair in an sp² orbital orthogonal to the pi-system, making it available for protonation. However, the adjacent pyrrole-like NH reduces basicity compared to imidazole (pKa ~ 7.0) due to the inductive electron-withdrawing effect of the neighbor nitrogen.

-

Acidity (pKa ~ 14.2): The pyrrole-like N1 hydrogen can be deprotonated by strong bases (e.g., NaH, KOtBu) to form the pyrazolate anion, a potent nucleophile and bridging ligand.

Comparative Data Table

The following table contrasts pyrazole with related heterocycles to contextualize its properties for scaffold selection.

| Property | Pyrazole | Imidazole | Pyrrole | Pyridine | Significance in Drug Design |

| pKa (Conjugate Acid) | 2.52 | 6.95 | -3.80 | 5.23 | Pyrazoles are neutral at physiological pH; Imidazoles are often cationic. |

| pKa (Acidity of NH) | 14.2 | 14.5 | 17.5 | N/A | Pyrazole is more acidic than pyrrole, facilitating N-alkylation. |

| Boiling Point (°C) | 187 | 256 | 130 | 115 | High BP indicates strong intermolecular H-bonding (dimerization). |

| Dipole Moment (D) | 2.21 | 3.60 | 1.74 | 2.22 | Affects membrane permeability and solubility. |

| LogP (Octanol/Water) | 0.26 | -0.02 | 0.75 | 0.65 | Pyrazole is relatively polar; good for lowering LogP in lipophilic drugs. |

Synthetic Reactivity & Functionalization

Understanding the regioselectivity of pyrazole is paramount for efficient synthesis. The ring has distinct zones of reactivity.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack occurs almost exclusively at C4 .

-

Mechanism: The attack at C4 forms a resonance-stabilized intermediate where the positive charge is delocalized without disrupting the stability of the nitrogen lone pairs as severely as attack at C3/C5.

-

Common Reactions: Nitration (HNO₃/H₂SO₄), Halogenation (NCS/NBS), and Vilsmeier-Haack formylation.

N-Alkylation (The Regioselectivity Challenge)

Alkylation of N-unsubstituted pyrazoles often yields a mixture of regioisomers (N1 vs N2 alkylation relative to C3/C5 substituents).

-

Control Strategy: To favor a specific isomer, use steric bulk on the substituent or control the solvent. In polar aprotic solvents (DMF, DMSO), the reaction proceeds via the pyrazolate anion, and steric hindrance usually directs alkylation to the nitrogen furthest from the bulky C-substituent (the "less hindered" isomer).

Experimental Protocol: The Knorr Pyrazole Synthesis

The Knorr synthesis is the industry standard for constructing the pyrazole core. It involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[5][6][7]

Objective: Synthesis of 3,5-Dimethyl-1-phenylpyrazole. Self-Validating Logic: The disappearance of the carbonyl peak in IR and the formation of the pyrazole CH singlet in NMR serve as checkpoints.

Materials

-

Reactants: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol).

-

Solvent: Ethanol (Absolute).

-

Catalyst: Glacial Acetic Acid (catalytic amount, optional but recommended).

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetylacetone (1.00 g, 10 mmol) in 20 mL of ethanol.

-

Addition: Add Phenylhydrazine (1.08 g, 10 mmol) dropwise over 5 minutes at room temperature. Note: Exothermic reaction may occur.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[6] The starting material spot should disappear.

-

-

Work-up: Cool the reaction mixture to room temperature. If precipitation occurs, filter directly. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath to induce crystallization.

-

Purification: Recrystallize the crude solid from ethanol/water (9:1).

-

Validation:

-

Melting Point: Expected range 30-32°C.

-

1H NMR (CDCl3): Look for the characteristic singlet at ~6.0 ppm (C4-H) and the absence of NH signals if N-substituted.

-

Reaction Workflow Diagram

Figure 2: Mechanistic pathway of the Knorr Pyrazole Synthesis, highlighting the critical dehydration steps leading to aromatization.

Coordination Chemistry: The "Scorpionate" Effect

Pyrazoles are exceptional ligands in coordination chemistry.

-

Monodentate: Binds through the pyridine-like N2.

-

Bridging: The pyrazolate anion (pz-) bridges two metal centers (exo-bidentate), forming stable dimeric or polymeric structures.

-

Scorpionates: Poly(pyrazolyl)borates are a class of tridentate ligands that bind metals like a scorpion's claw. These are crucial in bioinorganic modeling (e.g., mimicking zinc enzymes).

References

-

Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link

-

Elguero, J., et al. (2000).[4] "Prototropic Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 76, 1-84. Link

-

Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Chemical Reviews, 93(3), 943–980. Link

-

Knorr, L. (1883).[8][9] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

-

Kumar, V., et al. (2013). "Pyrazoles as Potential Anti-Inflammatory Agents: A Review." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmajournal.net [pharmajournal.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 9. jk-sci.com [jk-sci.com]

The Pyrazole Scaffold in Medicinal Chemistry: From SAR to Clinical Application

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern drug discovery. Its unique electronic distribution allows it to serve as both a hydrogen bond donor and acceptor, making it an ideal bioisostere for amide or carboxylate moieties. This guide provides a technical deep-dive into the biological activity of pyrazole derivatives, focusing on their dominant roles in anti-inflammatory (COX-2 inhibition) and oncological (Kinase inhibition) pharmacotherapy.

Part 1: Structural Basis & Structure-Activity Relationship (SAR)[1][2]

The biological versatility of pyrazole stems from its tautomeric nature and the distinct reactivity of its ring positions. The pyrazole ring is a

The Pharmacophore Map

To design effective pyrazole-based ligands, one must understand the specific contributions of each ring position:

-

N1 Position (Solubility & Toxicity): Substitution here eliminates tautomerism. Bulky aryl groups at N1 are critical for COX-2 selectivity (e.g., Celecoxib) but often reduce water solubility.

-

C3 & C5 Positions (Steric Fit): These positions dictate the spatial arrangement of the molecule. In kinase inhibitors, substituents here often engage the ATP-binding hinge region.

-

C4 Position (Electronic Tuning): This is the most nucleophilic site. Electron-withdrawing groups (EWGs) here stabilize the ring against metabolic degradation.

Visualization: Pyrazole SAR Logic

The following diagram illustrates the core SAR rules governing pyrazole efficacy.

Figure 1: Structure-Activity Relationship (SAR) map of the pyrazole scaffold highlighting functionalization zones.

Part 2: Therapeutic Mechanisms[1]

Anti-Inflammatory: Selective COX-2 Inhibition

Mechanism: Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory).[1][2][3] Pyrazoles like Celecoxib achieve selectivity by exploiting a structural difference in the enzymes.

-

The Molecular Lock: The active site of COX-2 contains a secondary "side pocket" accessible only because of a valine residue (Val523), whereas COX-1 has a bulky isoleucine (Ile523) that blocks this pocket.

-

Pyrazole Role: The rigid pyrazole ring orients a sulfonamide or sulfonyl group into this side pocket, locking the inhibitor in place.

Oncology: Tyrosine Kinase Inhibition

Mechanism: In cancer therapy, pyrazoles function primarily as ATP-competitive inhibitors.

-

Example (Crizotinib): Targets ALK (Anaplastic Lymphoma Kinase) and c-Met. The pyrazole nitrogen acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain (specifically residues Met1199 in ALK).

-

Example (Ruxolitinib): A pyrazole-substituted pyrrolo-pyrimidine that inhibits JAK1/JAK2. It blocks the phosphorylation of STAT proteins, thereby halting the JAK-STAT signaling pathway which drives myelofibrosis.

Visualization: JAK-STAT Pathway Inhibition

The following diagram details where pyrazole drugs intervene in the oncogenic signaling cascade.

Figure 2: Mechanism of Action for Pyrazole-based JAK inhibitors (Ruxolitinib) disrupting the JAK-STAT pathway.

Part 3: Experimental Validation Protocols

To validate the biological activity of a novel pyrazole derivative, one must first synthesize the scaffold and then assay its potency.

Synthesis: The Knorr Pyrazole Protocol

The most robust method for generating the pyrazole core is the condensation of 1,3-dicarbonyls with hydrazines.[4]

Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

-

Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (Cat.).

-

Procedure:

-

Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (10 mmol) of acetylacetone in 20 mL of absolute ethanol.

-

Addition: Add 1.08 g (10 mmol) of phenylhydrazine dropwise over 5 minutes. Caution: Exothermic reaction.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate the solvent under reduced pressure. Pour the residue into crushed ice (50 g).

-

Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water (1:1).

-

-

Validation: Confirm structure via

H-NMR (Characteristic pyrazole C4-H singlet at

Biological Assay: MTT Cell Viability Screening

For anticancer pyrazoles, the MTT assay is the standard first-line validation.

Protocol:

-

Seeding: Plate cancer cells (e.g., HeLa or A549) at

cells/well in a 96-well plate. Incubate for 24h at 37°C. -

Treatment: Treat cells with the pyrazole compound at varying concentrations (0.1, 1, 10, 50, 100

M). Include DMSO control (<0.5%). -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductase in viable cells reduces yellow MTT to purple formazan. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Part 4: Data Summary & Clinical Landscape

The following table summarizes key FDA-approved pyrazole derivatives, demonstrating the scaffold's versatility.

| Drug Name | Target | Indication | Mechanism Type |

| Celecoxib | COX-2 | Arthritis, Pain | Allosteric/Side-pocket binder |

| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | ATP-competitive Kinase Inhibitor |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | ATP-competitive Kinase Inhibitor |

| Niraparib | PARP1 / PARP2 | Ovarian Cancer | Synthetic Lethality / DNA Repair Block |

| Rimonabant | CB1 Receptor | Obesity (Withdrawn) | Inverse Agonist |

References

-

Biological Activity of Pyrazoles (2024 Review) Satipidakala, A., et al. (2024).[5][6][7] The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

-

Crizotinib Mechanism of Action National Institutes of Health (NIH). Crizotinib: A comprehensive review. [Link]

-

COX-2 Inhibitor SAR Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

-

Recent FDA Approved Pyrazoles Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. jchr.org [jchr.org]

- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

High-Impact Application Note: Palladium-Catalyzed Cross-Coupling of Pyrazoles

Executive Summary & Strategic Importance

Pyrazoles are "privileged structures" in medicinal chemistry, serving as core scaffolds in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib . However, their chemical nature presents a paradox: the nitrogen-rich heterocycle is essential for biological binding but detrimental to palladium catalysis. The pyridine-like nitrogen (

This guide provides a field-proven roadmap to overcome these barriers, focusing on Buchwald-Hartwig N-arylation , Suzuki-Miyaura C-arylation , and Direct C-H Functionalization .

Strategic Analysis: The "Nitrogen Problem" & Regioselectivity

Catalyst Poisoning Mechanism

In standard cross-coupling, the pyrazole substrate often outcompetes the ligand for the Pd(II) center.

-

The Trap: Formation of stable

complexes. -

The Solution: Use of sterically demanding, electron-rich biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos). These ligands create a "protective shell" around the Pd center, sterically precluding the coordination of the pyrazole nitrogen while facilitating oxidative addition.

Regioselectivity Logic

Functionalizing the pyrazole ring requires navigating distinct electronic environments.

-

N1 (Nucleophilic): Targets for N-arylation.[1][2] Requires base-mediated deprotonation (

). -

C4 (Nucleophilic): Electron-rich position. Reacts like a typical arene (SEAr). Preferred site for electrophilic halogenation.

-

C3/C5 (Electrophilic/Acidic): The C5 proton is the most acidic (

in DMSO for N-methylpyrazole). Direct C-H activation typically favors C5 due to the "concerted metalation-deprotonation" (CMD) mechanism, though C3 is possible with specific directing groups.

Figure 1: Regioselectivity map for pyrazole functionalization. C5 is favored for direct arylation; N1 for amination; C4 for classical cross-coupling via halides.

Application Note A: Buchwald-Hartwig N-Arylation

Objective: Installing an aryl group on the pyrazole nitrogen (N1). Challenge: Competitive binding of the pyrazole to Pd; reductive elimination is difficult due to the stability of the Pd-N bond.

Protocol 1: Sterically Demanding Ligand System

This protocol utilizes tBuBrettPhos , a ligand specifically engineered to prevent azole poisoning and facilitate the coupling of weak nucleophiles.

Materials:

-

Substrate: Pyrazole (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.0 equiv)

-

Catalyst:

(0.5 - 1.0 mol%) -

Ligand: tBuBrettPhos (1.0 - 2.0 mol%)

-

Base:

(2.1 equiv) or -

Solvent: t-Amyl Alcohol or Dioxane (anhydrous)

Step-by-Step Workflow:

-

Catalyst Pre-complexation (Critical): In a glovebox or under Ar, charge a reaction vial with

and tBuBrettPhos. Add a small amount of solvent and stir for 1-2 minutes. Why? This ensures formation of the active L-Pd(0) species before the substrate can sequester the metal. -

Substrate Addition: Add the Aryl Bromide, Pyrazole, and Base to the vial.

-

Solvent & Seal: Add the remaining solvent (concentration ~0.2 M). Seal the vial with a PTFE-lined cap.

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove insoluble salts. Concentrate and purify via flash chromatography.

Validation Check:

-

Color Change: Reaction mixture often turns from pale yellow to dark orange/brown.

-

TLC: Monitor the disappearance of the Aryl Bromide (limiting reagent).

Application Note B: Suzuki-Miyaura C-Arylation

Objective: Coupling a pyrazole-halide with an aryl boronic acid. Challenge: "Dehalogenation" (hydrodehalogenation) is a common side reaction, especially with iodo-pyrazoles.

Protocol 2: The "Controlled Release" System

Using XPhos Pd G3 (precatalyst) ensures a steady release of the active LPd(0) species, minimizing dehalogenation.

Materials:

-

Substrate: 4-Bromo-1-methylpyrazole (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (1-2 mol%)

-

Base:

(0.5 M aqueous solution, 2.0 equiv) -

Solvent: THF (deoxygenated)

Step-by-Step Workflow:

-

Charge Solids: Add 4-bromopyrazole, boronic acid, and XPhos Pd G3 to a reaction tube.

-

Degas: Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling of the boronic acid.

-

Solvent Addition: Add THF and the aqueous

solution via syringe. Biphasic systems often outperform anhydrous conditions for boronic acids. -

Reaction: Stir vigorously at RT to 60°C . Note: XPhos is highly active; many couplings proceed at room temperature.

-

Quench: Dilute with water and extract with DCM.

Data Summary: Halogen Choice

| Halogen | Reactivity | Dehalogenation Risk | Recommendation |

|---|---|---|---|

| Iodine (I) | High | Very High | Avoid if possible; use lower temps. |

| Bromine (Br) | Moderate | Low | Standard choice. Best balance. |

| Chlorine (Cl) | Low | Negligible | Requires bulky ligands (e.g., XPhos, RuPhos). |

Application Note C: Direct C-H Arylation (C5-Selective)

Objective: Atom-economical arylation without pre-functionalization (halides). Mechanism: Concerted Metalation-Deprotonation (CMD).

Protocol 3: C5-Selective Arylation

Materials:

-

Substrate: 1-Methylpyrazole (1.0 equiv)

-

Partner: Aryl Bromide (1.0 equiv)[3]

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) or DavePhos -

Base:

(2.0 equiv) -

Additive: Pivalic Acid (30 mol%)

-

Solvent: DMAc (Dimethylacetamide)

Step-by-Step Workflow:

-

The "CMD" Cocktail: Mix

, ligand, and Pivalic Acid in DMAc. Why? Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the C5 position. -

Addition: Add pyrazole, aryl bromide, and base.

-

Heat: Heat to 140°C for 16-24 hours. High temperature is required for C-H activation energy barriers.

-

Workup: Standard extraction.

Figure 2: Mechanism of CMD-mediated C-H activation. Pivalic acid acts as a crucial shuttle for proton transfer.

Troubleshooting & Optimization Guide

| Symptom | Probable Cause | Corrective Action |

| No Conversion | Catalyst Poisoning | Switch to G3 Precatalysts (e.g., XPhos Pd G3) to ensure active Pd(0) generation. |

| Dehalogenation | Hydride Source / Over-reduction | Switch solvent from alcohol to Toluene or Dioxane . Use Bromo -pyrazole instead of Iodo. |

| Regio-scrambling | Acidic Protons Migration | In C-H activation, ensure temperature is controlled. Use Pivalic Acid to lock C5 selectivity. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (BPin) or Potassium Trifluoroborates ( |

References

-

Buchwald-Hartwig N-Arylation

-

Suzuki-Miyaura Coupling

-

C-H Activation

-

Catalyst Poisoning & Mechanisms

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly regioselective arylation of sp3 C-H bonds catalyzed by palladium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Pyrazole Derivatives

Topic: Advanced Recrystallization & Purification Protocols for Pyrazole Derivatives Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Status: Active | Version: 2.4

Introduction: The Pyrazole Challenge

Pyrazole derivatives are ubiquitous in pharmaceutical chemistry (e.g., Celecoxib, Rimonabant) but present distinct purification challenges.[1][2][3] Their nitrogen-rich heterocycle allows for complex hydrogen bonding (NH-pyrazoles) and polymorphism, while their synthesis often yields difficult-to-separate regioisomers (1,3- vs 1,5-isomers).

This guide moves beyond basic "dissolve and cool" instructions. It addresses the thermodynamic and kinetic barriers specific to pyrazoles, offering troubleshooting for oiling out (Liquid-Liquid Phase Separation) and regioisomer enrichment.

Module 1: Solvent System Selection

User Question: I have a crude pyrazole derivative. How do I rationally select a solvent system without wasting material on trial-and-error?

Technical Response: Selection depends strictly on the substitution pattern at the N1 position. Pyrazoles are "Janus-faced" molecules—amphoteric and capable of both donating and accepting hydrogen bonds unless alkylated.

The Polarity-Substitution Matrix

| Pyrazole Type | Key Molecular Feature | Recommended Solvent Systems | Mechanism of Action |

| NH-Pyrazoles (Unsubstituted N1) | Strong H-bond donor (acidic proton). High mp. | Alcohols (EtOH, IPA) , or EtOAc/Heptane . | Protic solvents disrupt intermolecular H-bonds, allowing dissolution at high |

| N-Alkyl/Aryl Pyrazoles | H-bond acceptor only. Lower mp. | Aq. Methanol , Toluene/Hexane , Acetone/Water . | Lacks donor ability. Requires polarity mismatch. Water acts as a strong antisolvent to force hydrophobic packing. |

| Highly Polar/Zwitterionic | Salt forms or carboxylic acids. | Water , DMSO/Water , MeOH/Ether . | High dielectric constant required to solvate ionic species. |

Decision Logic for Solvent Screening

The following logic gate helps you select the starting system based on your specific derivative's properties.

Figure 1: Decision tree for selecting initial recrystallization solvents based on pyrazole N-substitution.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: My pyrazole comes out of solution as a sticky oil or gum instead of crystals. Cooling further just hardens the oil. How do I fix this?

Technical Response: "Oiling out" is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable liquid phase is more stable than the solid crystalline phase at a given temperature, often due to high supersaturation or impurities acting as "solvent" for the product.[4]

The Protocol: De-Oiling Strategy

-

Re-dissolve: Heat the mixture until the oil phase disappears completely.

-

Shift the Balance: Add 10-20% more of the good solvent (the one dissolving your compound).

-

Why? This lowers the supersaturation, keeping the concentration below the "oiling out" boundary (spinodal decomposition) but above the solubility curve.

-

-

Seeding (Critical): You must seed the solution while it is still clear and slightly above the temperature where oiling previously occurred.

-

Note: If you lack seeds, scratch the glass or use a seed from a crude batch.

-

-

Isothermal Hold: Hold the temperature constant after seeding for 30-60 minutes. Allow the seeds to grow before cooling further.

Expert Insight: For N-alkyl pyrazoles with low melting points, "oiling out" is often inevitable in alcohol/water mixtures. Switch to a Toluene/Cyclohexane system. The aromatic stacking of Toluene often stabilizes the pyrazole in solution better than water, preventing premature phase separation.

Module 3: Regioisomer Purification (1,3 vs 1,5)

User Question: My synthesis yielded a mixture of 1,3- and 1,5-isomers. They co-crystallize. How do I separate them?

Technical Response: Standard recrystallization often fails here because the isomers have similar solubilities. You must employ Chemical Derivatization Crystallization (Salt Formation).

The "Salt Break" Method: Pyrazoles are weak bases. The 1,3- and 1,5-isomers often have slightly different pKa values or steric environments around the nitrogen, leading to vastly different lattice energies when protonated.

Protocol:

-

Dissolve: Dissolve the crude isomeric mixture in Acetone or Ethanol.

-

Acid Addition: Add 1.0 equivalent of Oxalic Acid or Phosphoric Acid (dissolved in the same solvent).

-

Citation: Use of mineral/organic acids to purify pyrazoles via salt precipitation is a validated industrial method [1].

-

-

Selective Precipitation: One isomer's salt will typically crystallize out rapidly due to better packing (higher lattice energy).

-

Filtration & Release: Filter the solid salt. Neutralize with aq. NaHCO₃ to recover the pure free base.

Figure 2: Workflow for separating pyrazole regioisomers via salt formation.

Module 4: Case Study - Celecoxib Recrystallization

User Question: I am trying to reproduce the crystallization of Celecoxib (a diaryl-substituted pyrazole). What is the industry standard for obtaining the stable polymorph?

Technical Response: Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) exhibits polymorphism. The goal is usually Form III (thermodynamically stable).

Validated Protocol [2, 3]:

-

Solvent System: Acetone/Toluene or Acetone/Water .

-

Ratio: Acetone (Solvent) : Toluene (Antisolvent) approx 1:20 v/v.

-

-

Dissolution: Suspend crude Celecoxib in the mixture and heat to reflux (~80-85°C). The presence of the amide sulfonamide group requires thermal energy to break intermolecular H-bonds.

-

Clarification: Add activated carbon if colored, filter hot.

-

Controlled Cooling:

-

Cool to 60°C.

-

Seeding: Add Form III seeds (if available).

-

Cool slowly to 20-25°C over 2-3 hours.

-

Why this works: Toluene acts as an antisolvent that favors the π-π stacking interactions of the aryl rings, which is critical for the packing of Form III, while Acetone ensures the sulfonamide moiety remains solvated long enough to prevent amorphous precipitation.

References

-

Google Patents. Method for purifying pyrazoles. Patent WO2011076194A1. Accessed via Google Patents. Link

-

Lupine Publishers. Crystallization and Polymorphism-Scalable Process for Celecoxib and Its Polymorph Form-3. LOJ Medical Sciences, 2018.[5] Link

-

ResearchGate. Solid-state forms of celecoxib and an improved process for the preparation of celecoxib polymorph.Link

-

Mettler Toledo. Oiling Out in Crystallization: Discover and Bypass Miscibility Gaps.Link

Sources

Technical Support Center: Pyrazole N-Alkylation & Regiocontrol

Status: Operational Ticket Type: Advanced Synthesis / Regioselectivity Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Welcome to the Pyrazole Optimization Hub

You are likely here because you have encountered the "Pyrazole Paradox": the deceptively simple N-alkylation that yields a frustrating mixture of regioisomers. This guide treats your synthesis as a system to be debugged. We move beyond "trial and error" to mechanistic causality.

The Core Problem: Tautomeric Equilibrium

Before troubleshooting, confirm the root cause.[1] Unsubstituted pyrazoles exist in rapid equilibrium between two tautomers.[1]

-

Tautomer A: Proton on N1 (Substituent at C3).

-

Tautomer B: Proton on N2 (Substituent at C5).

When you deprotonate to form the pyrazolate anion, the negative charge is delocalized over both nitrogens.[1] The incoming electrophile (

Module 1: Troubleshooting Alkylation (The "Classic" Route)

User Query: "I am alkylating a 3-substituted pyrazole with an alkyl halide using

Diagnostic 1: Steric Analysis

The most reliable director in basic alkylation is steric hindrance.

-

The Rule: The electrophile prefers the nitrogen distal (furthest) from the bulky substituent.

-

Outcome: Major product is usually the 1,3-disubstituted pyrazole .[1]

-

Why: The C3-substituent blocks the adjacent Nitrogen (N2), forcing alkylation at N1.

Diagnostic 2: Electronic Interference

If your substituent is small (e.g., -Me, -F) or an Electron Withdrawing Group (EWG), sterics fail.[1]

-

The specific issue: EWGs (e.g.,

, -

Result: Increased formation of the 1,5-isomer (alkylation adjacent to the substituent).

Decision Tree: Optimizing Conditions

Caption: Logic flow for selecting the correct alkylation strategy based on pyrazole substitution patterns.

Module 2: Advanced Solvent Engineering

User Query: "Standard DMF/Base conditions are giving poor selectivity (60:40). Are there alternative media?"

The Solution: Fluorinated Solvents (HFIP/TFE). Recent breakthroughs utilize hydrogen-bond donor solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

-

Mechanism: These solvents form strong H-bonds with the pyrazole nitrogens. This solvation shell can amplify steric differentiation or stabilize specific tautomers, often shifting regioselectivity ratios from 1:1 to >10:1.[1]

-

Application: Particularly effective when condensing hydrazines with diketones, but also applicable in alkylation to dampen anion reactivity (making the reaction more selective).[1]

Module 3: Catalytic Solutions (Chan-Lam & Mitsunobu)

User Query: "I need to attach an Aryl group, or my alkyl halide is unstable. What are my options?"

Option A: Chan-Lam Coupling (Copper Catalysis)

Best for: N-Arylation (using Boronic Acids).[2][3]

-

Selectivity: Often superior to SNAr. The mechanism involves the coordination of the pyrazole to Cu(II). The geometry of this complex is highly sensitive to sterics.

-

Key Insight: Regioselectivity is determined by the stability of the Cu(II)-pyrazolate intermediate . Steric clash at the binding site disfavors the formation of the 1,5-isomer precursor.

Option B: Mitsunobu Reaction

Best for: N-Alkylation with Alcohols (Neutral conditions).

-

Selectivity: Unlike basic alkylation (which relies on the anion), Mitsunobu relies on the neutral pyrazole attacking the activated phosphonium species.

-

Thermodynamic vs. Kinetic: It often favors the more acidic nitrogen (related to the major tautomer in solution), which can sometimes provide the opposite isomer to the basic alkylation route.

Experimental Protocols

Protocol 1: High-Selectivity SN2 Alkylation (Steric Control)

Use this for 3-bulky-substituted pyrazoles targeting the 1,3-isomer.

| Reagent | Equivalents | Role |

| Substituted Pyrazole | 1.0 | Substrate |

| Alkyl Halide | 1.1 - 1.2 | Electrophile |

| Cesium Carbonate ( | 2.0 | Base (Cesium effect aids solubility/selectivity) |

| DMF (Anhydrous) | 0.1 - 0.2 M | Solvent |

Step-by-Step:

-

Dissolve pyrazole in anhydrous DMF under

. -

Add

in one portion. Stir for 15 min at RT (ensure deprotonation). -

Add Alkyl Halide dropwise.[1]

-

Critical: Stir at Room Temperature . Heating often erodes regioselectivity by overcoming the steric energy barrier of the minor isomer.

-

Monitor by LCMS.[1] If reaction is sluggish, heat to 50°C only if necessary.

Protocol 2: Chan-Lam N-Arylation

Use this for attaching Phenyl/Heteroaryl rings.

| Reagent | Equivalents | Role |

| Pyrazole | 1.0 | Substrate |

| Aryl Boronic Acid | 1.5 - 2.0 | Coupling Partner |

| 0.1 - 1.0 | Catalyst/Mediator | |

| Pyridine | 2.0 | Ligand/Base |

| DCM or MeCN | 0.1 M | Solvent |

Step-by-Step:

-

Combine Pyrazole, Boronic Acid, and

in a flask. -

Atmosphere: The reaction requires Oxygen. Do not purge with

. Attach a balloon of -

Stir vigorously at RT for 12-24h.

-

Troubleshooting: If yield is low, add 4Å molecular sieves (water inhibits the transmetallation step).[1]

Visualizing the Mechanism

The following diagram illustrates the divergence between Steric and Electronic control pathways.

Caption: Mechanistic divergence in pyrazolate alkylation. The green path represents the preferred route for sterically bulky substrates.

References

-

BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (General overview of steric vs electronic factors).

-

Fustero, S. et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] J. Org.[1][5] Chem. 2008.[1][2] (Seminal work on HFIP/TFE solvent effects).

-

WuXi Biology. QM Analyses of Regioselectivity in Chan-Lam Reaction. (Mechanism of Cu-catalyzed selectivity).

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Nuances of neutral alkylation).

-

Popova, E. et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[1] MDPI Molecules, 2025.[1] (Detailed study on EWG effects).

Sources

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

Technical Support Center: Pyrazole Synthesis & Purification

The following guide is structured as a Tier 3 Technical Support resource for medicinal chemists and process development scientists. It assumes a baseline understanding of organic synthesis but addresses the specific, often persistent challenges of purifying pyrazoles synthesized via the Knorr method or 1,3-dipolar cycloaddition.

Ticket Subject: Removal of Unreacted Starting Materials (Hydrazines & 1,3-Dicarbonyls) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Challenge: Chemical Causality

In pyrazole synthesis (classically the Knorr reaction), the primary impurities are excess hydrazine (often used to drive conversion) and unreacted 1,3-dicarbonyls . The difficulty lies in the amphoteric nature of the pyrazole ring, which can complicate standard acid-base extractions if not performed with pKa-precision.

-

Hydrazines (e.g., Hydrazine hydrate, Phenylhydrazine): Toxic, basic, and polar. They often co-elute with polar pyrazoles on silica.

-

1,3-Dicarbonyls: Can exist in enol forms that chelate metals or streak on columns.

-

The Pyrazole Product: Weakly basic (

of conjugate acid

This guide provides three validated workflows to isolate your target with high purity.

Protocol A: The "pKa-Switch" Extraction (Recommended for Scale)

Best for: Lipophilic pyrazoles synthesized using hydrazine hydrate or alkyl hydrazines.

Mechanism: This method exploits the significant

The Logic

By adjusting the aqueous phase to pH 4.0–5.0 , you protonate the hydrazine (making it water-soluble) while the pyrazole remains neutral (organic-soluble).

Step-by-Step Workflow

-

Dilution: Dilute the reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate, DCM, or MTBE). Avoid ether if possible due to peroxide risks with hydrazines.

-

The Wash (Critical Step):

-

Prepare a 0.5 M HCl or 10% Citric Acid solution.

-

Wash the organic layer carefully. Monitor the aqueous pH.

-

Target: The aqueous phase must remain acidic (pH < 6).

-

Result: Hydrazine is protonated to

and partitions into water. Pyrazole remains neutral in the organic layer.

-

-

Brine Wash: Wash the organic layer with saturated NaCl to remove residual water and trapped salts.

-

Drying: Dry over

and concentrate.

Visualization: pKa-Switch Logic

Caption: Logical flow of the pKa-controlled extraction separating highly basic impurities from weakly basic products.

Protocol B: Solid-Phase Scavenging (Best for High-Throughput/MedChem)

Best for: Small scale (<100 mg), parallel synthesis, or when the product is water-soluble (making extraction impossible). Mechanism: Use functionalized polymer beads to covalently bind unreacted starting materials. Filtration removes the beads and the impurities.

Scavenger Selection Table

| Impurity Type | Recommended Resin | Functional Group | Mechanism |

| Excess Hydrazine | Aldehyde Resin | 4-Benzyloxybenzaldehyde | Forms insoluble hydrazone with excess hydrazine. |

| Excess Hydrazine | Isocyanate Resin | Polymer-bound Isocyanate | Reacts to form insoluble urea. Fast kinetics. |

| 1,3-Dicarbonyl | Amine Resin | Tris(2-aminoethyl)amine | Forms enamine/imine with unreacted ketones. |

| Acidic Byproducts | Carbonate Resin | Polymer-bound | Neutralizes acids without introducing soluble salts. |

Protocol

-

Calculate Loading: Determine the theoretical excess of impurity (e.g., 0.5 mmol excess hydrazine). Use 3–4 equivalents of resin relative to the impurity.

-

Incubation: Add resin to the reaction vial (solvent must be compatible, e.g., DCM, THF, EtOH). Shake or stir gently for 4–16 hours at room temperature.

-

Tip: Adding a catalytic amount of acetic acid can accelerate aldehyde resin scavenging.

-

-

Filtration: Filter through a frit or Celite pad.

-

Rinse: Wash the resin with solvent to recover any adsorbed product.

-

Evaporation: The filtrate contains the purified pyrazole.

Protocol C: Azeotropic Distillation (The "Process" Approach)

Best for: Volatile hydrazines (e.g., Hydrazine hydrate) on multi-gram scales. Mechanism: Hydrazine hydrate forms a high-boiling azeotrope with water, but it can be co-distilled effectively with specific organic solvents.

Protocol

-

Solvent Swap: If the reaction was in ethanol, concentrate to remove most solvent.

-

Add Entrainer: Add Toluene or Xylene to the crude residue.

-

Distill/Rotovap: Evaporate the toluene/xylene. Hydrazine hydrate will co-evaporate with the solvent.

-

Repeat: Perform this "strip" 2–3 times.

-

Verification: Check NMR for the disappearance of the hydrazine peak (often a broad singlet, chemical shift varies).

Troubleshooting & FAQs

Q1: My pyrazole is water-soluble. Protocol A (Extraction) washed my product away. What now?

Diagnosis: Polar pyrazoles (e.g., those with -OH, -NH2, or -COOH groups) partition into water. Solution:

-

Use Protocol B (Scavenging): This is the safest bet.

-

Reverse Phase Flash: Use C18 silica. Hydrazine elutes in the void volume (very polar), while the pyrazole is retained slightly longer.

-

Salting Out: Saturate the aqueous phase with NaCl to force the organic product out, then extract with n-Butanol or IPA/CHCl3 (1:3).

Q2: I used Protocol A, but the product precipitated as a gum during the acid wash.

Diagnosis: Your pyrazole might have formed an insoluble salt with the acid (HCl salt). Solution:

-

Check the pH. If it is too low (< 2), you are protonating the pyrazole. Adjust to pH 5.

-

Switch acids. Use a weaker acid like 10% Citric Acid . Citrate salts are often more soluble in water or distinct enough to separate.

Q3: How do I remove the 1,3-dicarbonyl if it persists?

Solution:

-

Chemical: Treat the crude with a small amount of benzylamine (converts ketone to imine) followed by an acid wash (removes the basic imine).

-

Chromatography: 1,3-dicarbonyls often streak. Add 1% Acetic Acid to your eluent to keep the enol protonated and sharpen the peak.

Q4: Regioisomers (1,3- vs 1,5-substituted) are co-eluting.

Insight: This is common in Knorr synthesis with unsymmetrical diketones. Solution:

-

Crystallization: This is often superior to columns for isomers. Try recrystallizing from Ethanol/Water or Toluene/Heptane.

-

Analytical: Verify the ratio via NOESY NMR before attempting difficult separations.

References

-

Knorr Pyrazole Synthesis Overview

- Scavenger Resins for Purification Title: Scavenger Resins: A Practical Guide for Purification Source: Biotage / Sigma-Aldrich Technical Guides

-

Hydrazine Removal Techniques

-

One-Pot Synthesis and Purific

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. rsc.org [rsc.org]

- 6. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 10. Pyrazole synthesis [organic-chemistry.org]

Technical Guide: Stability & Degradation of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole

[1]

Introduction & Molecule Overview

3-tert-Butyl-1-(2-hydroxyethyl)pyrazole is a specialized heterocyclic intermediate frequently employed in the synthesis of chelating ligands, agrochemicals, and pharmaceutical active ingredients (APIs).[1] Its structure combines a sterically demanding tert-butyl group (providing lipophilicity and metabolic stability) with a reactive 2-hydroxyethyl tail (serving as a handle for further functionalization).[1]

While the pyrazole core is aromatic and robust, the 1-(2-hydroxyethyl) side chain acts as the "Achilles' heel" regarding stability. Users frequently encounter purity drifts not due to ring cleavage, but due to subtle transformations of this primary alcohol moiety.

This guide addresses the specific degradation pathways—Oxidation and Dehydration —that are most likely to compromise your experimental results.

Critical Stability Q&A: The "Why" Behind the Protocol

Q1: My LC-MS shows a new peak with M+14 relative to the parent mass. Is this a synthesis impurity?

Diagnosis: This is likely the Carboxylic Acid Degradant . Mechanism: The primary alcohol group (-CH₂CH₂OH) is susceptible to aerobic oxidation, first to the aldehyde (often transient) and then to the corresponding carboxylic acid (-CH₂COOH).

-

Mass Shift: The transformation of -CH₂OH (MW 31) to -COOH (MW 45) results in a net mass increase of +14 Da .

-

Cause: Exposure to air (oxygen) over prolonged periods, particularly in solution or if stored in non-air-tight containers.

-

Action: Check the pH of your solution. The acid degradant will significantly lower the pH of unbuffered aqueous solutions.

Q2: I see a "ghost peak" eluting later than my product on Reverse Phase HPLC. It has a mass of M-18.

Diagnosis: This is the Vinyl Pyrazole (Dehydration Product) .

Mechanism: Under acidic conditions or high thermal stress, the 2-hydroxyethyl group undergoes

-

Mass Shift: Loss of H₂O results in -18 Da .[1]

-

Chromatography: The vinyl group is more lipophilic than the hydroxyethyl group, causing the impurity to retain longer on C18 columns.

-

Cause: Storing the compound in acidic solvents (e.g., unbuffered CDCl₃ which can form HCl) or heating during workup.

Q3: The compound has turned yellow/brown, but NMR looks mostly clean. Why?

Diagnosis: Trace Oxidative Coupling . Mechanism: Pyrazoles can undergo oxidative coupling or nitration-like reactions if trace metal impurities are present.[1] However, color changes are often disproportionate to chemical purity; <0.5% of a conjugated impurity (like a bis-pyrazole) can cause significant discoloration.

-

Action: Perform a carbon treatment or recrystallization. Do not assume the bulk material is degraded based solely on color.

Degradation Profiling & Identification

Use the following table to identify impurities in your LC-MS or HPLC data.

| Degradant Name | Structural Change | Mass Shift ( | HPLC Retention (RP-C18) | Likely Cause |

| Aldehyde Intermediate | -CH₂OH | -2 | Slightly Later | Early stage oxidation; rarely isolated.[1] |

| Carboxylic Acid | -CH₂OH | +14 | Earlier (if ionized) / Variable | Air exposure; basic conditions accelerating oxidation.[1] |

| Vinyl Pyrazole | -CH₂CH₂OH | -18 | Later (More Hydrophobic) | Acidic storage; Heat (>60°C).[1] |

| O-Acetylated | -OH | +42 | Later | Solvent contamination (e.g., Ethyl Acetate transesterification).[1] |

Visualizing Degradation Pathways

The following diagram maps the chemical fate of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole under stress.

Figure 1: Primary degradation pathways. The oxidative path to the carboxylic acid and the dehydration path to the vinyl derivative are the dominant failure modes.

Experimental Protocols: Stress Testing & Validation

To validate the stability of your specific batch, perform this standardized stress test.

Protocol: Rapid Oxidative & Thermal Stress Test

Objective: Determine if the current storage conditions are adequate.

Materials:

-

Sample (10 mg)

-

H₂O₂ (3% solution)

-

0.1 M HCl and 0.1 M NaOH

-

HPLC Vials & LC-MS[1]

Procedure:

-

Control: Dissolve 1 mg in MeOH/Water (50:50). Inject immediately.

-

Oxidative Stress: Dissolve 1 mg in 1 mL 3% H₂O₂. Incubate at RT for 4 hours.

-

Result: If Peak M+14 appears >5%, the compound is air-sensitive. Store under Argon.

-

-

Acid Stress: Dissolve 1 mg in 1 mL 0.1 M HCl. Heat to 60°C for 2 hours.

-

Base Stress: Dissolve 1 mg in 1 mL 0.1 M NaOH. Heat to 60°C for 2 hours.

-

Result: Generally stable, but check for ring degradation.

-

Troubleshooting Decision Tree

Use this logic flow to resolve analytical discrepancies.

Figure 2: Diagnostic workflow for identifying stability issues based on analytical data.

Storage & Handling Recommendations

-

Primary Storage: -20°C is recommended for long-term storage to inhibit oxidation kinetics.[1]

-

Atmosphere: Store under Argon or Nitrogen. The hydroxyethyl group is slow to oxidize but will degrade over months in air.

-

Solvents:

-

Preferred: Methanol, DMSO, Acetonitrile (Neutral).

-

Avoid: Acetone (can form ketals with the diol if impurities present), Acidic Chloroform.

-

References

-

Lyalin, B. V., & Petrosyan, V. A. (2011).[2] Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry, 47(11), 1236–1238.[2] Link (Demonstrates the oxidative pathway of 1-(2-hydroxyethyl)pyrazole to pyrazole-1-acetic acid).[1]

-

Trofimenko, S. (1970).[3] 1-Vinylpyrazoles.[1][4] Journal of Organic Chemistry. (Establishes the dehydration/elimination pathway of hydroxyethyl pyrazoles to vinyl pyrazoles).

-

PubChem Compound Summary. (n.d.). 1-(2-Hydroxyethyl)-1H-pyrazole.[1][4][5] National Center for Biotechnology Information. Link (General physical properties and safety data).

-

Sigma-Aldrich. (n.d.). 3-tert-Butyl-1H-pyrazole Product Sheet. Link (Baseline stability data for the tert-butyl pyrazole core).

Sources

- 1. 105285-21-0|4-(tert-Butyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Hydroxyethyl)-1H-pyrazole | C5H8N2O | CID 237031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimizing reaction conditions for pyrazole functionalization

This guide functions as a specialized technical support center for researchers encountering hurdles in pyrazole chemistry. It prioritizes causality-based troubleshooting over generic advice.

Status: Online | Tier: L3 (Senior Application Scientist)

Introduction: The "Tautomer Trap"

Pyrazoles are deceptively simple. The core challenge in their functionalization is the annular tautomerism (N1-H ⇌ N2-H). In solution, unsubstituted pyrazoles exist as a rapid equilibrium mixture. When you introduce an electrophile, the reaction outcome is dictated by a tug-of-war between thermodynamics (stability of the final product) and kinetics (nucleophilicity of the specific nitrogen).

This guide addresses the three most common "tickets" we receive:

-

Regioselectivity Failures during N-alkylation (Getting 50:50 mixtures).

-

Catalytic Stalling during Cross-Coupling (The "Black Metal" crash).

-

Site-Selectivity Issues in C-H Activation (C3 vs. C4 vs. C5).

Module 1: Regioselective N-Functionalization

Ticket: "I am trying to alkylate a 3-substituted pyrazole, but I keep getting a mixture of N1- and N2-alkylated isomers. How do I force the reaction to a single isomer?"

Root Cause Analysis

The ratio of N1 (1,3-disubstituted) to N2 (1,5-disubstituted) products depends on the transition state energy , which is influenced by:

-

Sterics: The electrophile prefers the nitrogen furthest from the bulky C3 substituent.

-

Electronics: Electron-withdrawing groups (EWGs) on the ring increase the acidity of the adjacent NH, affecting deprotonation rates.

-

Reaction Conditions: Kinetic (irreversible) vs. Thermodynamic (reversible) control.

Troubleshooting Protocol

| Variable | Recommendation | Mechanism |

| Base Selection | Switch to NaH or tBuOK (THF, 0°C) | Kinetic Control: Irreversible deprotonation creates a "naked" anion. The alkylation is fast and governed by sterics (avoiding the C3 group), favoring the 1,3-isomer (N1). |

| Solvent | Switch to Non-polar (Toluene) | Coordination: In non-polar solvents, the cation ( |

| Temperature | High Temp / Reversible Conditions | Thermodynamic Control: If the alkylation is reversible (rare) or if isomerization is possible, the system drifts toward the sterically less crowded 1,3-isomer. |

| Substrate | Transient Protection | Use a bulky protecting group (e.g., Trityl) if you need to functionalize the carbon skeleton first. Trityl exclusively binds N1 (sterics), blocking it. |

Decision Logic: N1 vs. N2 Selectivity

Figure 1: Decision flow for predicting N-alkylation major products based on steric bulk and base selection.

Module 2: Troubleshooting Buchwald-Hartwig Couplings

Ticket: "My Buchwald coupling on a halopyrazole works on small scale but fails on scale-up. The catalyst turns into a black precipitate immediately."

Root Cause Analysis

Pyrazoles are notorious catalyst poisons .

-

N-Coordination: The pyridine-like nitrogen (N2) binds strongly to Pd(II), displacing phosphine ligands and shutting down the catalytic cycle.

-

Inhibitory Byproducts: If using aryl iodides, the generated iodide ions can form stable Pd-I bridging dimers that are inactive.

-

Unprotected NH: If the pyrazole NH is free, it will deprotonate and bind Pd, or react with the electrophile, causing polymerization.

The "Resuscitation" Protocol

-

Protect the NH: Never attempt a Buchwald on a free NH pyrazole unless the NH is the intended nucleophile. Use THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) protection.

-

Ligand Switch:

-

Standard: Xantphos (good general purpose).[1]

-

Difficult Cases: tBuDavePhos or BrettPhos . These bulky, electron-rich ligands prevent the pyrazole nitrogen from coordinating to the Pd center.

-

-

Halide Swap: Switch from Aryl-Iodide to Aryl-Chloride . While counterintuitive, chlorides avoid the "iodide inhibition" effect and often undergo oxidative addition more cleanly with modern ligands.

-

Base Sensitivity: If using base-sensitive groups, switch from NaOtBu to K3PO4 or Cs2CO3 in dioxane.

Module 3: Site-Selective C-H Functionalization

Ticket: "I want to arylate the pyrazole ring directly. How do I target C4 vs. C5?"

The Reactivity Map

The pyrazole ring has distinct electronic zones. You must align your reagent's mechanism with the ring's electronic bias.

| Position | Electronic Character | Best Strategy | Catalyst/Reagent |

| C4 | Nucleophilic | Electrophilic Aromatic Substitution (SEAr) | Halogenation (NBS), Nitration, or Pd-catalyzed C-H activation (needs directing group). |

| C5 | Acidic / Electrophilic | Deprotonation / Radical Attack | Minisci Reaction (Radical), Lithiation (nBuLi), or Ru-catalyzed C-H activation. |

| C3 | Inert (Relatively) | Sterically blocked (usually) | Hardest to target directly; usually requires blocking C4/C5 or using specific directing groups. |

Experimental Workflow: The Minisci Reaction (C5-Alkylation)

Context: Direct alkylation of electron-deficient pyrazoles (or N-alkyl pyrazoles).

-

Setup: Dissolve pyrazole in H2O/MeCN (biphasic is fine).

-

Reagents: Add Alkyl Carboxylic Acid (radical source) + AgNO3 (catalyst) + (NH4)2S2O8 (oxidant).

-

Conditions: Heat to 60-80°C.

-

Mechanism: The oxidative decarboxylation generates an alkyl radical. This radical is nucleophilic and attacks the most electron-deficient position (usually C5 adjacent to N1).

-

Troubleshooting: If yield is low, add TFA (Trifluoroacetic acid). Protonating the pyrazole makes the ring more electron-deficient, accelerating the radical attack.

Figure 2: Strategic map for selecting reagents based on the target carbon position (C4 vs C5).

Module 4: Purification & Isolation

Ticket: "My N1/N2 isomers have identical Rf values on TLC. How do I separate them?"

Separation Protocol

-

Flash Chromatography (Normal Phase):

-

Gradient: Do not use a steep gradient. Use an isocratic hold (e.g., 20% EtOAc/Hexanes) for 10+ column volumes.

-

Additive: Add 1% Triethylamine to the mobile phase if the pyrazoles are streaking (tailing).

-

-

HPLC (Reverse Phase):

-

Isomers often separate better on C18 columns using water/acetonitrile gradients.

-

pH Modifier: Use Formic Acid (0.1%). The slight difference in pKa between N1 and N2 isomers can be exploited by pH control to alter retention times.

-

-

Chemical Separation (The "Nuclear Option"):

-

If chromatography fails, treat the mixture with Methyl Iodide . The more nucleophilic isomer (often N2) might quaternize faster to a salt, which precipitates or stays at the baseline, allowing the other isomer to be washed out. ( Note: Destructive to one isomer).

-

References

-

Review of C-H/N-H Functionalization: Dzedulionytė, K., et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." The Chemical Record, 2025.[2] Link

-

Transition Metal Catalysis: Kang, E., et al. "Transition-metal-catalyzed C-H functionalization of pyrazoles."[3] Organic & Biomolecular Chemistry, 2020.[3][4] Link

-

N-Alkylation Selectivity: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[5] Journal of Organic Chemistry, 2022.[5] Link

-

Buchwald-Hartwig Troubleshooting: "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 2020.[4] Link

-

Minisci Reaction on Azoles: Lee, A.-L., et al. "Direct C–H functionalisation of azoles via Minisci reactions."[6][7] Organic & Biomolecular Chemistry, 2024.[6][7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]

- 7. Direct C-H functionalisation of azoles via Minisci reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing dimer formation in pyrazole reactions

Technical Support Center: Pyrazole Chemistry Division Subject: Prevention of Dimer Formation & Aggregation in Pyrazole Synthesis Ticket ID: PYR-SYN-001 Status: Open Assigned Scientist: Senior Application Scientist, Heterocycle Group

Critical Alert: Distinguishing the "Dimer"

Before modifying your synthetic route, you must diagnose the type of dimer you are observing. In pyrazole chemistry, "dimerization" refers to two distinct phenomena with different root causes:

-

Physical Aggregation (The "Phantom" Dimer): Non-covalent hydrogen-bonded dimers formed in non-polar solvents or solid state. This is reversible and physical.

-

Chemical Dimerization (The "Real" Dimer): Covalent bond formation between two pyrazole units (e.g., C4–C4 oxidative coupling or N–N bridging). This is irreversible and chemical.

Quick Diagnostic:

-

Symptom: NMR signals are broad/shifted in CDCl₃ but sharpen in DMSO-d₆.

-

Verdict: Physical Aggregation. (See Module 1)

-

-

Symptom: High Resolution Mass Spec (HRMS) shows exact mass of [2M-2H] or [2M+Linker].

-

Verdict: Chemical Dimerization. (See Module 2)

-

Module 1: Troubleshooting Physical Aggregation

Issue: "My product is insoluble in organic solvents" or "NMR shows broad, confusing peaks."

The Science:

Unsubstituted pyrazoles (

Troubleshooting Protocol:

| Observation | Root Cause | Corrective Action |

| Broad 1H NMR signals | Fast tautomeric exchange or H-bonded aggregates. | Switch Solvent: Use DMSO-d₆ or MeOH-d₄. These polar protic/aprotic solvents disrupt the inter-pyrazole H-bonds, stabilizing the monomeric species [2]. |

| Unexpected Insolubility | Formation of linear catemers (polymer-like chains) in non-polar media. | Disrupt H-Bonds: Add 5-10% methanol or THF to your chlorinated solvent during extraction. |

| Melting Point Discrepancy | H-bonded lattice energy is higher than expected. | Verify: Do not rely solely on MP. Use XRD or solution-phase analytics to confirm identity. |

Module 2: Preventing Chemical Dimerization (Covalent)

Issue: "I see a side product with double the molecular weight."

Scenario A: Oxidative Coupling (C4–C4 Dimerization)

Mechanism: The C-4 position of the pyrazole ring is nucleophilic. Under oxidative conditions (presence of air, metal catalysts, or iodine), pyrazoles can undergo oxidative dehydrogenative coupling to form 4,4'-bispyrazoles [3].

Prevention Strategy:

-

Atmosphere Control: Strictly degas all solvents. Sparge with Argon for 15 minutes prior to heating.

-

Radical Scavenging: If the reaction involves radical initiators (e.g., peroxides), add a radical scavenger (e.g., BHT) if the mechanism permits, or lower the temperature to suppress homolytic coupling.

-

Metal Chelation: Trace copper or iron can catalyze C-H activation at C-4. Use high-purity reagents or add EDTA during workup to prevent post-reaction coupling.

Scenario B: N-Alkylation Bridging

Mechanism: When alkylating pyrazoles with di-electrophiles (e.g., 1,2-dibromoethane) or using reactive linkers, the second nitrogen can attack the electrophile, linking two pyrazole units instead of cyclizing or mono-alkylating.

Prevention Strategy:

-

Dilution is Key: Run the reaction under high dilution (0.05 M) to favor intramolecular reaction (if cyclizing) or mono-functionalization over intermolecular dimerization.

-

Reverse Addition: Slowly add the pyrazole to the excess electrophile, ensuring the electrophile is always in high local concentration relative to the pyrazole.

Module 3: The "Methylene Bridge" Trap

Issue: "I have a dimer linked by a CH₂ group (2M + 12)."

The Science: This specific dimer often forms when DMSO is used as a solvent in the presence of strong acids or thionyl chloride. DMSO can decompose to generate formaldehyde equivalents (Pummerer-type rearrangement), which react with two pyrazole units (acting as nucleophiles) to form a methylene-bis-pyrazole.

Corrective Action:

-

Avoid DMSO/Acid combos: Use DMF, NMP, or Acetonitrile if acidic conditions are required.

-

Reagent Purity: Ensure no formaldehyde contamination in solvents.

Visual Troubleshooting Guide

Caption: Decision tree for diagnosing pyrazole aggregation vs. covalent dimerization.

Standardized Protocol: High-Fidelity Pyrazole Synthesis (Knorr Method)

This protocol is optimized to minimize oligomerization and regio-isomeric mixtures.

Reagents:

-

1,3-Dicarbonyl compound (1.0 equiv)[2]

-

Hydrazine derivative (1.05 equiv) — Slight excess prevents bis-carbonyl condensation

-

Ethanol (Absolute)

-

Catalytic Acid (AcOH, 0.1 equiv) — Optional, rate accelerator

Step-by-Step:

-

Preparation: Dissolve the 1,3-dicarbonyl in Ethanol (0.5 M concentration). Cool to 0°C.[2]

-

Why: Low temperature favors kinetic control and suppresses side reactions.

-

-

Controlled Addition: Add the hydrazine solution dropwise over 30 minutes.

-

Why: Prevents high local concentration of hydrazine, which can lead to bis-hydrazone formation (oligomers).

-

-

Cyclization: Allow to warm to room temperature. Monitor by TLC. Only heat to reflux after the intermediate hydrazone is fully formed (usually 1-2 hours).

-

Why: Premature heating can degrade sensitive dicarbonyls before they cyclize.

-

-

Workup: Evaporate ethanol. If the product is solid, triturate with cold ether/pentane.

-

Note: Do not use strong acid workup unless necessary, to avoid salt formation which aggregates strongly.

-

References

-

Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.

-

Klein, O., et al. (2012). On the Tautomerism of N-Substituted Pyrazolones. PMC (PubMed Central).

-

Wang, J., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.

-

Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

Sources

Technical Support Center: Synthesis of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole

Ticket System Status: [ONLINE] Subject: Scale-Up & Troubleshooting Guide for CAS 15802-80-9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Target & The Challenge

You are likely accessing this guide because you are scaling up the synthesis of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole (CAS: 15802-80-9). This molecule is a critical "low-melting" intermediate (MP: 53–54 °C) often used as a ligand precursor or a building block in agrochemical and pharmaceutical scaffolds.

The Central Problem: While small-scale synthesis is trivial, scale-up introduces two critical failure modes:

-

Regiochemical Drift: Producing the thermodynamically stable 3-isomer vs. the kinetically favored 5-isomer.

-

Thermal Runaway: The condensation of hydrazines with enaminones/diketones is highly exothermic.

This guide provides a self-validating protocol designed to lock in regioselectivity and manage process safety.

Module 1: Synthetic Route Selection & Logic

FAQ: Which route should I use for >100g scale?

Recommendation: Route B (Enaminone Cyclization) is the only viable process route.

-

Route A (Direct Alkylation): Reacting 3-tert-butylpyrazole with 2-chloroethanol or ethylene oxide.

-

Verdict:REJECT. This route yields a mixture of N1-alkylation (desired) and N2-alkylation (undesired) products due to tautomerism. Separation requires difficult chromatography.

-

-

Route B (Cyclization): Condensation of an enaminone precursor with 2-hydroxyethylhydrazine.

-

Verdict:ACCEPT. This route controls regiochemistry via the electronic difference between the hydrazine nitrogens.

-

Visualizing the Regiocontrol Mechanism

The following diagram illustrates why the Enaminone route locks the tert-butyl group at the 3-position.

Caption: Mechanism of Enaminone Cyclization ensuring 3-tert-butyl placement.[1]

Module 2: Validated Scale-Up Protocol

Batch Size: 1.0 mol scale (~168 g theoretical yield) Safety Level: Class 3 (Toxic/Combustible)

Materials & Stoichiometry

| Component | Equiv. | Role | Critical Parameter |

| Enaminone (1-dimethylamino-4,4-dimethylpent-1-en-3-one) | 1.0 | Electrophile | Purity >95% (GC) |

| 2-Hydroxyethylhydrazine | 1.05 | Nucleophile | Toxic. Handle in fume hood. |

| Ethanol (Absolute) | 5.0 Vol | Solvent | Water content <0.5% |

| Acetic Acid (Glacial) | 0.1 | Catalyst | Optional; accelerates cyclization. |

Step-by-Step Execution

-

Reactor Setup: Use a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser. Nitrogen inertion is mandatory.

-

Charge 1: Load the Enaminone and Ethanol . Start stirring at 250 RPM.

-